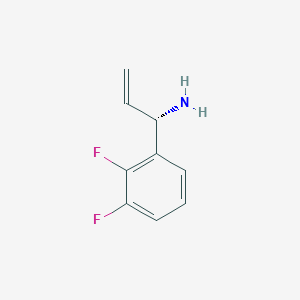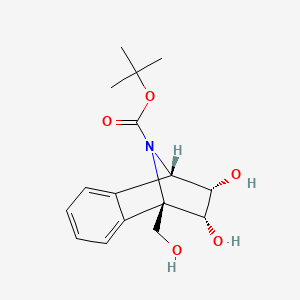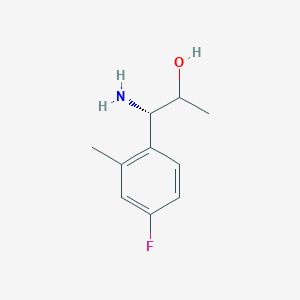
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the 1-position. It features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative, such as 4-fluoro-2-methylbenzene.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing crystallization and distillation techniques to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors due to its chiral nature.
Pathways Involved: It may participate in metabolic pathways involving amino and hydroxyl group transformations.
Comparación Con Compuestos Similares
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: can be compared with other similar compounds such as:
(1R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: The enantiomer with opposite stereochemistry.
1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: A similar compound with a chlorine substituent instead of fluorine.
The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clave InChI |
SPOJJXMJIBJMRN-OMNKOJBGSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)F)[C@@H](C(C)O)N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
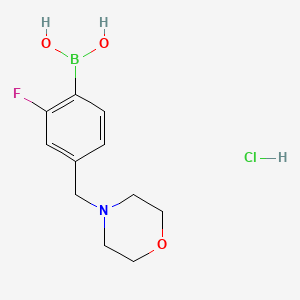
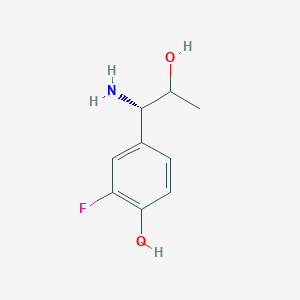
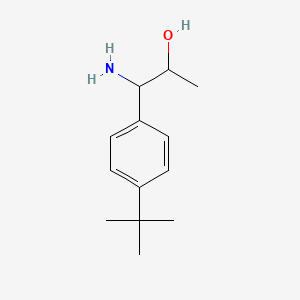
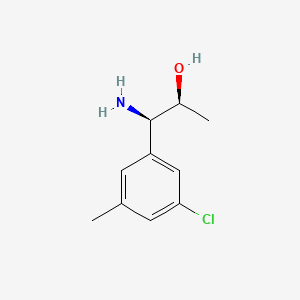
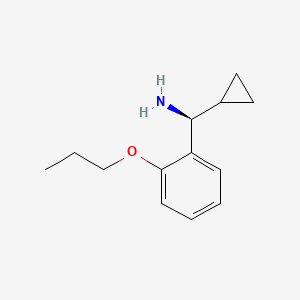
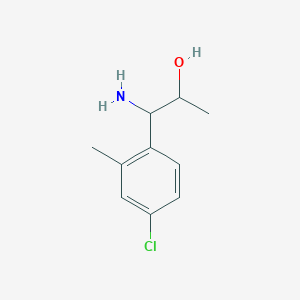
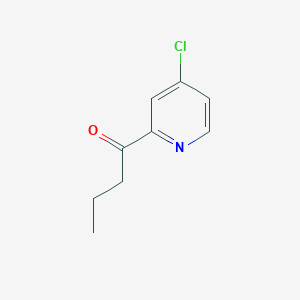

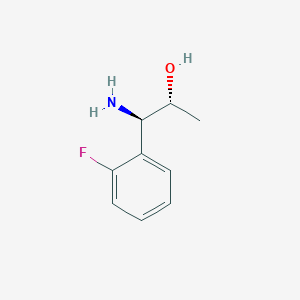
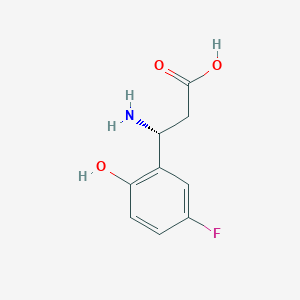
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
